

Application Note & Protocol: Synthesis of Ditetradecyl Adipate via Transesterification

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Compound of Interest

Compound Name: Ditetradecyl adipate

Cat. No.: B15345863

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Abstract

This document provides detailed protocols for the synthesis of **ditetradecyl adipate**, a long-chain diester with applications as an emollient, plasticizer, and lubricant in various formulations. Two primary synthetic routes are presented: a chemical method employing a titanate catalyst and an enzymatic approach using an immobilized lipase. These protocols are designed to be adaptable for laboratory-scale synthesis and are supported by tables of key reagents and expected product characteristics. A comprehensive workflow diagram illustrates the key steps in the synthesis process.

Introduction

Ditetradecyl adipate (CAS No. 10595-74-1), the diester of adipic acid and tetradecanol, is a wax ester valued for its lubricating and softening properties. In the pharmaceutical and cosmetic industries, it can be utilized to modify the sensory profile and physical properties of topical formulations. The synthesis of such long-chain diesters is commonly achieved through esterification or transesterification reactions. Transesterification, the focus of this protocol, involves the reaction of a starting ester (e.g., dimethyl adipate) with an alcohol (tetradecanol) in the presence of a catalyst to yield the desired ester (**ditetradecyl adipate**) and a volatile byproduct (methanol). This method can offer advantages in terms of reaction conditions and purification. Both chemical and enzymatic catalytic methods are explored herein to provide

flexibility in synthesis design, catering to both traditional chemical synthesis and green chemistry principles.

Data Presentation

Table 1: Physicochemical Properties of **Ditetradecyl Adipate**

Property	Value
Molecular Formula	C ₃₄ H ₆₆ O ₄
Molecular Weight	538.9 g/mol
IUPAC Name	Ditetradecyl hexanedioate
Appearance	White to off-white waxy solid
Melting Point	Not specified, expected to be a low-melting solid
Boiling Point	High, not readily distillable
Solubility	Soluble in organic solvents (e.g., chloroform, hexane); insoluble in water

Table 2: Key Reagents for Synthesis

Reagent	Chemical Formula	Molecular Weight (g/mol)	CAS Number
Dimethyl Adipate	C8H14O4	174.19	627-93-0
Tetradecanol (Myristyl Alcohol)	C14H30O	214.39	112-72-1
Tetrabutyl Titanate (Catalyst)	C16H36O4Ti	340.32	5593-70-4
Novozym® 435 (Immobilized Lipase B from Candida antarctica)	N/A	N/A	9001-62-1 (lipase)
Toluene	C7H8	92.14	108-88-3
Hexane	C6H14	86.18	110-54-3

Experimental Protocols

Method 1: Chemical Synthesis using Tetrabutyl Titanate Catalyst

This protocol is adapted from procedures for the synthesis of similar long-chain diesters.[\[1\]](#)[\[2\]](#)

Materials:

- Dimethyl adipate
- Tetradecanol
- Tetrabutyl titanate
- Nitrogen gas supply
- Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap (or simple distillation setup)

- Heating mantle with temperature control
- Vacuum source for purification

Procedure:

- **Reactant Charging:** In a clean, dry round-bottom flask, combine dimethyl adipate and tetradecanol. A molar ratio of tetradecanol to dimethyl adipate of 2.2:1 is recommended to drive the reaction towards completion.
- **Inert Atmosphere:** Flush the reaction system with nitrogen gas to create an inert atmosphere.
- **Heating and Catalyst Addition:** Begin stirring and heat the mixture to approximately 140-150°C. Once the reactants have melted and the temperature has stabilized, add the tetrabutyl titanate catalyst. A catalyst loading of 0.5-1.0% (w/w) relative to the total weight of the reactants is a suitable starting point.
- **Transesterification Reaction:** Continue heating and stirring the reaction mixture at 150-180°C. The methanol byproduct will begin to distill off and can be collected in the Dean-Stark trap or distillation receiver. The progress of the reaction can be monitored by measuring the amount of methanol collected. The reaction is typically complete within 3-5 hours.
- **Purification:**
 - **Catalyst Removal:** After the reaction is complete, cool the mixture. The catalyst can be neutralized with the addition of a small amount of water or a dilute acid, followed by filtration.
 - **Removal of Excess Alcohol:** Excess tetradecanol can be removed by vacuum distillation.
 - **Recrystallization:** The crude **ditetradecyl adipate** can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.

Method 2: Enzymatic Synthesis using Novozym® 435

This protocol is based on the use of immobilized lipase for the synthesis of various esters.[3][4]

Materials:

- Dimethyl adipate
- Tetradecanol
- Novozym® 435 (immobilized *Candida antarctica* lipase B)
- Molecular sieves (3Å or 4Å)
- Solvent (e.g., hexane, toluene, or solvent-free)
- Orbital shaker incubator or stirred reactor
- Vacuum filtration setup

Procedure:

- **Reactant and Enzyme Charging:** In a suitable reaction vessel, combine dimethyl adipate and tetradecanol in a 1:2 molar ratio. Add Novozym® 435 at a loading of 5-10% (w/w) of the total substrate weight.
- **Solvent (Optional):** The reaction can be performed solvent-free. Alternatively, an organic solvent such as hexane or toluene can be used to reduce viscosity and improve mass transfer.
- **Water Removal:** Add activated molecular sieves to the reaction mixture to remove the methanol byproduct and shift the equilibrium towards product formation.
- **Reaction Incubation:** Place the reaction vessel in an orbital shaker incubator set to 50-60°C and agitate at 150-200 rpm. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.
- **Enzyme Recovery:** After the reaction, the immobilized enzyme can be recovered by simple filtration and washed with fresh solvent for reuse.
- **Purification:**

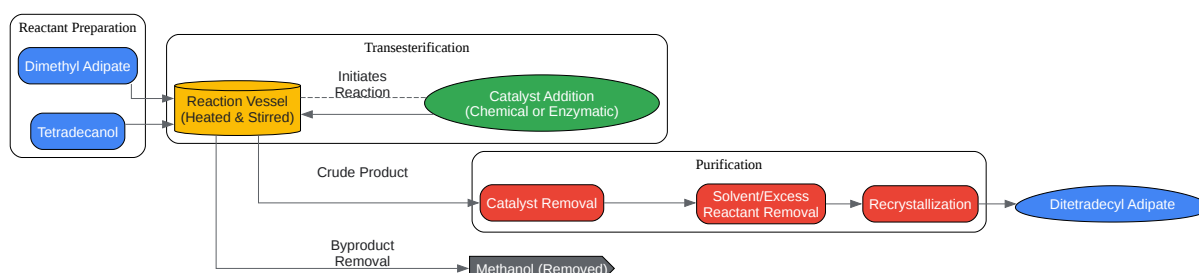
- Solvent Removal: If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.
- Removal of Excess Reactants: Any unreacted dimethyl adipate or tetradecanol can be removed by vacuum distillation or column chromatography.
- Recrystallization: The final product can be purified by recrystallization.

Characterization

The synthesized **ditetradecyl adipate** can be characterized using various analytical techniques:

- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester carbonyl group (C=O stretch typically around 1735 cm^{-1}) and the absence of the hydroxyl group from the starting alcohol.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the formation of the desired diester.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.
- Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the synthesized ester.

Visualization



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Caption: Workflow for the synthesis of **ditetradecyl adipate**.

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